1-(3-Iodophenyl)-2,4-imidazolidinedione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
457634-96-7 |
|---|---|
Molecular Formula |
C9H7IN2O2 |
Molecular Weight |
302.07 g/mol |
IUPAC Name |
1-(3-iodophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7IN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) |
InChI Key |
WPEDXTXPFXIRTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Conformational Analysis of 1 3 Iodophenyl 2,4 Imidazolidinedione and Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are pivotal in elucidating the molecular structure of organic compounds. For 1-(3-Iodophenyl)-2,4-imidazolidinedione and its analogues, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive analysis of the molecular framework.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of an imidazolidinedione derivative is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. mdpi.com
For this compound, the most prominent features in the IR spectrum are expected to be the stretching vibrations of the two carbonyl (C=O) groups within the imidazolidine (B613845) ring. These typically appear as strong absorption bands in the region of 1700-1800 cm⁻¹. mdpi.com Additionally, the N-H stretching vibration of the imidazolidine ring would be observed as a band in the range of 3100-3300 cm⁻¹. mdpi.com The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I bond of the iodophenyl group would exhibit a stretching vibration at lower frequencies, typically in the range of 485-600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for Imidazolidinedione Analogues
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3317–3154 | mdpi.com |
| C=O Stretch | 1773–1711 | mdpi.com |
| C=S Stretch (in thio-analogues) | 1513–1518 | mdpi.com |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the fragmentation of 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione shows a characteristic pattern that helps to confirm its structure. mdpi.com For this compound, characteristic fragments would likely arise from the cleavage of the imidazolidine ring and the loss of the iodine atom or the entire iodophenyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound by separating it from any impurities before it enters the mass spectrometer for analysis.
X-ray Crystallography for Definitive Three-Dimensional Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported in the searched literature, studies on analogous phenyl imidazolidin-2-one derivatives offer significant insights into the likely structural features. mdpi.com
In the crystal structure of a related phenyl imidazolidin-2-one derivative, the mean planes of the phenyl and imidazolinone moieties were found to be nearly coplanar. mdpi.com The molecules in the crystal lattice were interconnected through intermolecular hydrogen bonds, specifically N–H···O and C–H···O interactions, forming a network structure. mdpi.com It is expected that this compound would also exhibit a planar or near-planar conformation of the imidazolidinedione ring and would participate in similar hydrogen bonding interactions, leading to the formation of supramolecular assemblies in the solid state. The presence of the iodine atom might also lead to halogen bonding, a type of non-covalent interaction that could further influence the crystal packing.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (C₉H₇IN₂O₂), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and confirm the proposed molecular formula. Studies on various imidazolidinedione derivatives consistently report the use of elemental analysis to confirm the structures of the synthesized compounds. uctm.edumdpi.com
Table 3: Theoretical Elemental Composition of this compound (C₉H₇IN₂O₂)
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 35.55 |
| Hydrogen (H) | 2.32 |
| Iodine (I) | 41.74 |
| Nitrogen (N) | 9.21 |
| Oxygen (O) | 11.18 |
Structure Activity Relationship Sar and Molecular Design Principles for 1 3 Iodophenyl 2,4 Imidazolidinedione Derivatives
Systematic Variation of Substituents on the Imidazolidinedione Core and Phenyl Ring
The biological profile of 1-(3-Iodophenyl)-2,4-imidazolidinedione derivatives can be systematically altered by modifying substituents at various positions on both the heterocyclic imidazolidinedione core and the N1-phenyl ring. These modifications influence the compound's physicochemical properties, such as hydrophobicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
Halogenation is a common and effective strategy in drug design to modulate biological activity. The presence of an iodine atom at the meta-position (C3) of the phenyl ring in this compound is a critical feature that significantly impacts its biological affinity and selectivity.
Halogen atoms, particularly iodine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and bind to hydrophobic pockets within a receptor. nih.govnih.gov The replacement of a hydrogen atom with a halogen enhances the free energy of partitioning into a lipid membrane, a key factor for bioavailability and interaction with membrane-bound targets. nih.gov For instance, studies on other molecular classes have shown that halogenation can drastically enhance antimicrobial activity against certain bacterial strains. nih.gov
The iodine atom in the 3-iodophenyl group can also participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a receptor's binding site. This specific interaction can provide an additional anchor point, leading to increased binding affinity and selectivity for the target receptor over others.
Modifications at the N1, N3, and C5 positions of the imidazolidinedione ring are crucial for tuning the pharmacological profile of its derivatives.
N1- and N3-Positions: The nature of the substituents on the nitrogen atoms of the imidazolidinedione ring directly influences the compound's properties. In a study on 1,3,5-triphenylimidazolidine-2,4-dione derivatives as CB1 cannabinoid receptor antagonists, substituting the phenyl rings at the N1 and N3 positions with electron-withdrawing groups like chloro or bromo atoms resulted in compounds with the highest affinity for the human CB1 receptor. nih.gov This suggests that the electronic properties of the substituents at these positions are key determinants of binding affinity. Introducing different alkylated or halogenated aromatic groups at N1 and N3 has also been explored to generate imidazolidine (B613845) derivatives with significant antibacterial and antifungal activities. researchgate.net
C5-Position: The C5 position allows for the introduction of various substituents that can probe the steric and hydrophobic requirements of a receptor's binding pocket. Introducing bulky aromatic groups at this position has been a successful strategy in developing potent antagonists for specific receptors. nih.gov The substitution at C5 can also create a chiral center, leading to stereoisomers that may exhibit different binding affinities and functional activities, highlighting the importance of stereochemistry in receptor recognition.
The following table summarizes the impact of substitutions on related imidazolidinedione derivatives, based on findings from studies on CB1 receptor antagonists. nih.gov
| Position | Substituent Type | Effect on CB1 Receptor Affinity |
| N1/N3 | Unsubstituted Phenyl | Moderate Affinity |
| N1/N3 | 4-Chlorophenyl | High Affinity |
| N1/N3 | 4-Bromophenyl | High Affinity |
| C5 | Phenyl | Essential for Activity |
This table is generated based on principles derived from related triphenylimidazolidinedione structures.
Replacing one or both of the carbonyl oxygens at the C2 and C4 positions with sulfur atoms—a process known as thionation—creates thio- or dithio-imidazolidine derivatives, which can profoundly alter the molecule's biological activity. researchgate.netresearchgate.net This substitution modifies the electronic and steric properties of the core structure.
The carbon-sulfur double bond (C=S) is longer and less polarized than the carbon-oxygen double bond (C=O). caltech.edu This change reduces the hydrogen bond acceptor strength of the position. However, the increased size and polarizability of the sulfur atom can lead to different types of interactions, such as improved van der Waals contacts or interactions with soft metal ions in metalloenzymes.
In some molecular scaffolds, converting a carbonyl to a thiocarbonyl has been shown to enhance specific biological activities. For example, this modification can promote intersystem crossing, a photophysical process that enhances the generation of reactive oxygen species, a property utilized in photodynamic therapy. researchgate.netmdpi.com In the context of receptor binding, the altered geometry and electronic profile of the thiocarbonyl group necessitates a different set of complementary interactions from the receptor, which can lead to changes in affinity and selectivity. researchgate.net
| Property | Carbonyl (C=O) | Thiocarbonyl (C=S) |
| Bond Energy | Higher (~162 kcal/mol) | Lower (~115 kcal/mol) caltech.edu |
| Polarity | Highly Polar | Less Polar |
| H-Bonding | Strong Acceptor | Weak Acceptor |
| Size | Smaller | Larger |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model could be developed to predict their activity and guide the design of new, more potent analogues.
The process involves calculating a set of molecular descriptors for each derivative in a series and then using statistical methods, like multiple linear regression, to build an equation that relates these descriptors to the observed biological activity. nih.govnih.gov Key molecular descriptors relevant to this class of compounds would include:
Hydrophobic Descriptors: Such as LogP (octanol-water partition coefficient), which quantifies the molecule's lipophilicity. The iodophenyl group would contribute significantly to this value.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and Hammett constants for substituents on the phenyl ring. They are crucial for modeling electrostatic interactions with the receptor.
Steric Descriptors: These quantify the size and shape of the molecule, including molar refractivity, van der Waals volume, and shape indices. They are important for understanding how the molecule fits into the binding site.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, which describe its size, shape, and degree of branching.
A resulting QSAR equation would allow researchers to predict the activity of virtual compounds before synthesis, prioritizing those with the highest predicted potency.
| Descriptor Class | Example Descriptor | Property Modeled |
| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effects of substituents |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching and compactness |
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for active this compound derivatives would likely consist of several key features:
Aromatic/Hydrophobic Group: The 3-iodophenyl ring serves as a crucial hydrophobic feature that likely engages in π-π stacking or hydrophobic interactions within the receptor pocket.
Halogen Bond Donor: The iodine atom itself can act as a halogen bond donor, providing a directional interaction that enhances binding affinity and selectivity.
Hydrogen Bond Acceptors: The two carbonyl oxygens (or thiocarbonyl sulfur) in the imidazolidinedione ring are potent hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group at the N3 position (if unsubstituted) can act as a hydrogen bond donor.
Once developed, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. Molecules from the database that can map their chemical features onto the pharmacophore model are identified as "hits" and considered potential candidates for synthesis and biological testing, accelerating the discovery of novel active compounds. nih.govnih.gov
Conformational Flexibility and Its Role in Receptor Recognition
The conformational flexibility of this compound derivatives plays a critical role in their ability to bind to a biological target. The molecule is not rigid and possesses several rotatable bonds, the most important of which is the single bond connecting the phenyl ring to the N1 atom of the imidazolidinedione core.
The rotation around this bond determines the relative orientation of the phenyl ring with respect to the heterocyclic ring system. It is highly probable that only a specific range of conformations (the "bioactive conformation") allows for an optimal fit into the receptor's binding site, maximizing favorable interactions and minimizing steric clashes. nih.gov
Molecular modeling studies, such as conformational analysis and receptor docking, are employed to understand these conformational preferences and to delineate the likely binding mode of these derivatives. nih.govnih.gov Furthermore, introducing substituents, particularly at the C5 position, can restrict conformational freedom or introduce new stereochemical constraints that must be precisely matched by the receptor for effective binding.
Molecular Interactions and Mechanistic Investigations of Imidazolidinedione Analogues
Computational Molecular Modeling and Simulation Studies
Computational approaches, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the structural basis of the interaction between imidazolidinedione derivatives and their target receptors. These in silico methods provide a detailed view of the binding process at an atomic level.
Molecular docking studies have been employed to predict the preferred binding orientation of imidazolidinedione analogues within the binding pocket of receptors like the CB1 cannabinoid receptor. nih.gov These studies help in understanding the initial ligand-target recognition process. For instance, the docking of related antagonist compounds into the CB1 receptor structure has revealed that they occupy a similar space as other known antagonists, suggesting a common binding region. researchgate.net The interactions are often characterized by hydrophobic and aromatic contacts with key residues within the receptor's transmembrane domains. frontiersin.org
| Parameter | Description | Significance |
|---|---|---|
| Binding Affinity Prediction | Estimation of the binding energy (e.g., in kcal/mol) between the ligand and the receptor. | Helps in ranking potential ligands based on their predicted potency. |
| Binding Pose Identification | Determination of the most favorable three-dimensional orientation of the ligand within the receptor's binding site. | Provides insights into the specific interactions that stabilize the ligand-receptor complex. |
| Interaction Mapping | Identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent contacts. | Crucial for understanding the structural determinants of ligand binding and for guiding lead optimization. |
A critical outcome of both molecular docking and MD simulations is the detailed mapping of interactions between the ligand and specific amino acid residues within the binding pocket. For the CB1 receptor, mutagenesis studies combined with computational modeling have identified several key residues that are important for the binding of various ligands. nih.gov While direct interaction data for 1-(3-Iodophenyl)-2,4-imidazolidinedione is specific, studies on related antagonists highlight the importance of residues within the transmembrane helices. researchgate.net For example, interactions with residues such as Lys192 have been shown to be crucial for the activity of some CB1 receptor inverse agonists. jbclinpharm.org The phenyl groups of imidazolidinedione derivatives are likely to engage in π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the binding site. nih.gov
| Amino Acid Residue | Location (Transmembrane Helix) | Potential Interaction Type | Significance for Ligand Binding |
|---|---|---|---|
| Lys192 | TM3 | Hydrogen Bonding/Ionic Interaction | Crucial for the binding of certain inverse agonists. jbclinpharm.org |
| Phe189, Trp279, Trp356 | TM3, TM5, TM6 | Aromatic/Hydrophobic Interactions | Contribute to the binding of various CB1 ligands. nih.gov |
| Ser383, Cys386 | TM7 | Polar/Covalent Interactions | May be involved in the binding and activity of specific ligands. nih.gov |
Functional Characterization of Receptor Modulatory Properties
Beyond computational predictions, the functional effects of imidazolidinedione analogues on receptor activity are determined through various in vitro assays. These studies are essential for confirming the pharmacological profile of these compounds.
Several imidazolidinedione derivatives have been characterized as inverse agonists at the CB1 cannabinoid receptor. nih.gov Inverse agonism refers to the ability of a ligand to decrease the basal or constitutive activity of a receptor, in contrast to a neutral antagonist which only blocks the action of an agonist. This property is often assessed using functional assays such as the [³⁵S]GTPγS binding assay, which measures the activation of G proteins coupled to the receptor. nih.govnih.gov A decrease in [³⁵S]GTPγS binding in the presence of the compound indicates inverse agonist activity. The inverse agonism of these compounds at the CB1 receptor has been a key focus of research, with potential therapeutic applications in mind. researchgate.netresearchgate.net
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govmdpi.com This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. While the primary mode of action for many imidazolidinedione analogues at the CB1 receptor appears to be competitive antagonism or inverse agonism at the orthosteric site, the potential for allosteric modulation by this chemical scaffold at other receptors is an area of ongoing investigation. The complex nature of GPCR signaling allows for multiple modes of regulation, and allosteric modulation represents a sophisticated mechanism for fine-tuning receptor function. nih.gov
Ligand-Receptor Binding Affinity Determination
The imidazolidine-2,4-dione scaffold has been incorporated into various ligands to assess their binding affinity for different receptors. Binding affinity, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is a measure of how tightly a ligand binds to a receptor.
Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their affinity at serotonin (B10506) receptors. nih.gov Many of these derivatives displayed a high affinity for the 5-HT₁ₐ receptor subtype, with Kᵢ values in the nanomolar range. nih.gov This line of research highlights the utility of the imidazolidinedione moiety as a terminal fragment in the design of high-affinity receptor ligands. nih.gov
Furthermore, the imidazolidine-2,4-dione core has been used to develop selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for treating type 2 diabetes. nih.gov These studies demonstrate the scaffold's adaptability in generating potent and selective ligands for protein targets. nih.gov
Table 3: Receptor Binding Affinities of Select Imidazolidinedione Analogues
| Compound Series | Target Receptor/Protein | Range of Binding Affinity (Kᵢ or IC₅₀) |
|---|---|---|
| Arylpiperazinylalkyl derivatives | Serotonin 5-HT₁ₐ Receptor | 23–350 nM (Kᵢ) |
| Arylpiperazinylalkyl derivatives | Serotonin Transporter (SERT) | Moderate to low affinity (pKᵢ 5.61–6.95) |
Data sourced from studies on imidazolidine-2,4-dione derivatives. nih.govnih.gov
Explorations of Sigma Receptor Ligand Interactions (by analogy to iodophenyl guanidine (B92328) derivatives)
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins involved in various cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.govunict.it A well-established class of high-affinity sigma receptor ligands are substituted guanidines, notably those containing an iodophenyl group. nih.govnih.gov
For example, [¹²⁵I]-labeled 1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG) was developed as a potent ligand for cerebral sigma binding sites, demonstrating high affinity with a dissociation constant (Kᵈ) in the low nanomolar range. nih.gov Similarly, 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a validated high-affinity sigma-1 receptor antagonist with a Kᵈ of 9 nM. nih.gov The iodophenyl moiety in these molecules is a key structural feature for achieving this high-affinity binding.
The compound this compound shares a critical structural element with these known sigma receptor ligands: the iodophenyl group. This structural analogy suggests that this compound could potentially interact with sigma receptors. The iodine atom on the phenyl ring may engage in similar hydrophobic or halogen-bonding interactions within the receptor's binding pocket as observed with the guanidine derivatives. While direct binding studies on this specific imidazolidinedione derivative are not available, the analogy provides a strong rationale for its investigation as a potential sigma receptor ligand.
Table 4: Binding Affinities of Iodophenyl Guanidine Derivatives at Sigma-1 Receptors
| Compound | Receptor | Binding Affinity (Kᵈ) |
|---|---|---|
| 1-(p-Iodophenyl)-3-(1-adamantyl)guanidine (PIPAG) | Sigma Binding Sites | Low nanomolar range |
Data sourced from studies on iodophenyl guanidine derivatives. nih.govnih.gov
Preclinical Biological Activity Profiling of 1 3 Iodophenyl 2,4 Imidazolidinedione Derivatives
In Vitro Pharmacological Evaluation
The in vitro pharmacological assessment of imidazolidinedione derivatives has primarily centered on their interaction with the endocannabinoid system, specifically the cannabinoid CB1 and CB2 receptors.
Receptor Binding Assays (e.g., CB1 Cannabinoid Receptor Affinity and Selectivity)
Research into the structure-activity relationships of imidazolidinedione-based compounds has identified them as ligands for cannabinoid receptors. Competitive binding studies have been employed to determine the affinity and selectivity of these derivatives for the CB1 receptor, which is predominantly expressed in the central nervous system, versus the CB2 receptor, which is mainly found in immune cells.
Studies on a series of 5,5'-diphenyl-2,4-imidazolidinedione and their 2-thioxo-imidazolidin-4-one (thiohydantoin) analogs have demonstrated significant affinity for the human CB1 cannabinoid receptor. For instance, replacing the oxygen atom at the 2-position with a sulfur atom in the hydantoin (B18101) ring was found to increase the affinity for the CB1 receptor nih.gov. Specifically, compounds like 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one have been reported to possess high affinity for the CB1 receptor within this chemical series nih.gov.
Furthermore, competitive binding assays with other derivatives, such as 3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML20), 3-(1-hydroxypropyl)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML21), and 3-heptyl-5,5'-di(p-bromophenyl)-imidazolidinedione (DML23), confirmed that these compounds are selective ligands for the cannabinoid CB1 receptors nih.govuclouvain.be.
| Compound | Substitution Pattern | CB1 Receptor Affinity (pKi)pKi is the negative logarithm of the Ki value, a measure of binding affinity. Higher pKi indicates higher affinity. | Reference |
|---|---|---|---|
| DML20 | 3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl) | Data not specified in abstracts | nih.govuclouvain.be |
| DML21 | 3-(1-hydroxypropyl)-5,5'-di(p-bromophenyl) | Data not specified in abstracts | nih.govuclouvain.be |
| DML23 | 3-heptyl-5,5'-di(p-bromophenyl) | Data not specified in abstracts | nih.govuclouvain.be |
| Compound 31 | 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxo | Reported as high affinity | nih.gov |
| Compound 32 | 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxo | Reported as high affinity | nih.gov |
Functional Assays for Inverse Agonist and Antagonist Activities (e.g., [35S]-GTPγS binding)
Functional assays, particularly [35S]-GTPγS binding assays, are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like CB1, an agonist stimulates [35S]-GTPγS binding, a neutral antagonist blocks the action of an agonist without affecting basal activity, and an inverse agonist reduces the basal level of [35S]-GTPγS binding.
Studies on imidazolidinedione derivatives have revealed complex functional activities. For example, the thiohydantoin derivatives that showed high affinity for the CB1 receptor were characterized as inverse agonists in [35S]-GTPγS binding experiments nih.gov. Similarly, a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives also exhibited inverse agonist properties at the human CB1 receptor nih.gov.
Interestingly, some derivatives display different activities depending on the experimental model. The compounds DML20, DML21, and DML23 acted as CB1 receptor neutral antagonists in rat cerebellum homogenates, as they did not affect basal [35S]-GTPγS binding but competitively inhibited the binding induced by the CB1 agonist HU 210. However, in Chinese Hamster Ovary (CHO) cells expressing human CB1 or CB2 receptors, these same compounds behaved as inverse agonists, decreasing the basal [35S]-GTPγS binding nih.govuclouvain.be. This highlights species- or system-dependent differences in the functional activity of these ligands.
| Compound | Functional Activity (Assay)Describes the compound's effect on receptor signaling. Inverse agonists reduce basal receptor activity, while neutral antagonists block agonist effects without changing basal activity. | Experimental Model | Reference |
|---|---|---|---|
| DML20, DML21, DML23 | Neutral Antagonist | Rat Cerebellum Homogenates | nih.govuclouvain.be |
| DML20, DML21, DML23 | Inverse Agonist | CHO Cells (Human CB1) | nih.govuclouvain.be |
| Thiohydantoin Derivatives | Inverse Agonist | CHO Cells (Human CB1) | nih.gov |
| 1,3,5-triphenylimidazolidine-2,4-diones | Inverse Agonist | CHO Cells (Human CB1) | nih.gov |
Antimicrobial Activity Assessments
The imidazolidine-2,4-dione (hydantoin) scaffold is a well-known pharmacophore present in several compounds with a wide range of biological activities, including antimicrobial effects.
Evaluation of Antibacterial Efficacy Against Various Pathogens
Derivatives of the hydantoin class have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit potent activity against pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The mechanism of action is thought to involve the disruption of essential cellular processes like cell wall or protein synthesis. For instance, certain N-substituted hydantoin derivatives have demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific substituents, such as halogens like chlorine on the aromatic rings, can influence the antibacterial potency of these compounds.
Determination of Antifungal Potency
Hydantoin derivatives have also been investigated for their antifungal properties. Research has demonstrated their activity against various fungal pathogens, including Candida albicans and Aspergillus niger. The proposed mechanism for their antifungal action often involves the inhibition of ergosterol synthesis or the disruption of the fungal cell membrane's integrity, which leads to cell death. Certain hydantoin-based compounds have been shown to be effective against resistant fungal strains. While specific data for 1-(3-Iodophenyl)-2,4-imidazolidinedione is not available, the general class of hydantoins shows promise as a scaffold for the development of new antifungal agents.
Neuropharmacological Investigations in Preclinical Models
Based on the in vitro profile of many imidazolidinedione derivatives as CB1 receptor inverse agonists or neutral antagonists, their expected neuropharmacological effects would be opposite to those of CB1 agonists like Δ⁹-tetrahydrocannabinol (THC). CB1 receptor inverse agonists, such as rimonabant, have been extensively studied in preclinical models. These studies have shown that blockade of CB1 receptors in the brain can lead to a reduction in food intake and body weight nih.gov.
CB1 neutral antagonists are also predicted to reduce appetite by blocking the effects of endogenous cannabinoids nih.gov. Preclinical studies with neutral antagonists like AM4113 have shown suppression of feeding and food-reinforced behavior, suggesting that blockade of CB1 receptor tone is sufficient to produce these effects nih.gov. A potential advantage of neutral antagonists over inverse agonists is that they may be less associated with adverse psychiatric effects like nausea or depression, which were concerns that led to the withdrawal of rimonabant from the market nih.govnih.gov.
While the in vitro data strongly suggest that imidazolidinedione derivatives could modulate behaviors regulated by the endocannabinoid system, such as appetite, reward, and cognition, specific in vivo neuropharmacological studies on this particular class of compounds were not identified in the reviewed literature. Therefore, while a profile as appetite suppressants or as agents for treating substance use disorders could be hypothesized, this requires confirmation through dedicated preclinical behavioral studies nih.govencyclopedia.pub.
Anticonvulsant Screening Methodologies (e.g., Maximal Electroshock Test)
The evaluation of anticonvulsant properties of new chemical entities, including derivatives of this compound, relies on established and standardized preclinical screening models. These tests are designed to identify compounds that can prevent or reduce the severity of seizures. The two most widely utilized primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. biointerfaceresearch.com
The MES test is a well-established model for screening drugs effective against generalized tonic-clonic seizures. mdpi.com In this procedure, an electrical stimulus is delivered to rodents, typically mice, via corneal or ear-clip electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension. mdpi.commdpi.com The ability of a test compound to prevent this tonic extension is considered a measure of its anticonvulsant efficacy. mdpi.com For example, various novel hybrid imidazolidine-2,4-dione derivatives have been evaluated using the MES test to determine their potential as broad-spectrum anticonvulsants. nih.gov In these studies, the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure, is calculated to quantify the compound's potency. mdpi.com
Another key screening method is the pentylenetetrazole (PTZ)-induced seizure test, which is used to identify compounds that may be effective against myoclonic seizures. biointerfaceresearch.com In this model, a chemical convulsant, pentylenetetrazole, is administered subcutaneously, and the ability of the test compound to prevent or delay the onset of seizures is observed. biointerfaceresearch.comnih.gov Many new imidazolidinedione derivatives have shown significant activity in the PTZ model while demonstrating lower activity in the MES test. nih.gov
Neurotoxicity is often assessed alongside anticonvulsant activity using the rotarod test, which evaluates motor coordination in animals. nih.gov This ensures that the observed anticonvulsant effects are not due to general motor impairment. nih.gov
Table 1: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives
| Compound | Screening Test | Result | Reference |
|---|---|---|---|
| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Maximal Electroshock (MES) | ED50 of 26.3 mg/kg | nih.gov |
| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz test (32 mA) | ED50 of 11.1 mg/kg | nih.gov |
| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 6 Hz test (32 mA) | Displayed similar efficacy to phenytoin | nih.gov |
| New Imidazolidinedione Derivatives (General) | Pentylenetetrazole (PTZ) | Some compounds showed higher activity (120%) than valproate sodium | nih.gov |
Evaluation of Antitumor and Anticancer Potential in Cell-Based Assays and Preclinical Models
The anticancer potential of compounds derived from the imidazolidinedione scaffold is extensively evaluated using a variety of in vitro and in vivo models. The imidazolidine (B613845) ring is recognized for its biological activities, including anticancer effects. ajchem-a.com Initial screening is typically conducted in vitro using a panel of human cancer cell lines to assess the compound's antiproliferative and cytotoxic activity. biointerfaceresearch.com
Commonly used cell lines for these assays include those from various cancer types such as liver (HepG-2), colon (HCT-116), breast (MCF-7), and lung (A549). researchgate.netnih.govnih.gov The cytotoxic effect of the compounds is often quantified by determining the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. nih.gov For instance, certain 2-thioxoimidazolidin-4-one derivatives have demonstrated potent cytotoxic effects against HepG2 cells with very low IC50 values. nih.gov
Mechanistic studies are also crucial in evaluating anticancer potential. These may involve cell cycle analysis using flow cytometry to determine if the compounds induce cell cycle arrest at specific phases (e.g., G0/G1 or S phase), which would inhibit cancer cell proliferation. nih.govnih.gov Furthermore, assays to detect the induction of apoptosis (programmed cell death) are employed. nih.gov This can involve measuring the expression of key apoptosis-related genes and proteins like p53, caspases, and Bcl-2. nih.gov Some 2-thioxoimidazolidin-4-one derivatives have been shown to arrest liver cancer cells in the G0/G1 phase and trigger apoptosis, while others arrest colon cancer cells in the S phase. nih.gov
In addition to cell-based assays, promising compounds may be advanced to preclinical in vivo models, such as tumor xenografts in mice, to evaluate their antitumor activity in a living organism. nih.govresearchgate.net These studies assess the compound's ability to reduce tumor growth and volume. nih.govresearchgate.net
Table 2: In Vitro Anticancer Activity of Selected Imidazolidinedione Derivatives
| Compound Derivative | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2-Thioxoimadazolidin-4-one derivative (Compound 4) | HepG-2 (Liver Cancer) | IC50 | 0.017 µM | nih.gov |
| 2-Thioxoimadazolidin-4-one derivative (Compound 2) | HepG-2 (Liver Cancer) | IC50 | 0.18 µM | nih.gov |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione (Compound 7) | HepG-2 (Liver Cancer) | Cell Cycle Arrest | Arrest at G0/G1 phase | nih.gov |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione (Compound 9) | HCT-116 (Colon Cancer) | Cell Cycle Arrest | Arrest at S phase | nih.gov |
| 2-[5-(4-chlorophenyl)- nih.govnih.govresearchgate.netoxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one (Related Compound 5a) | NCI-60 Cell Line Panel | logGI50 | -5.19 (average) | biointerfaceresearch.com |
Agrochemical and Pesticidal Activity Screening
Imidazolidinedione derivatives have been explored for their potential applications in agriculture as pesticides. Screening for such activity involves testing the compounds against various model organisms, including plants and insects, to determine their herbicidal and insecticidal properties.
Certain derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their herbicidal activity. researchgate.net These screening assays typically involve treating both monocotyledonous (e.g., barnyard grass) and dicotyledonous (e.g., oil rape) plants with the test compounds. researchgate.net The efficacy is measured by observing the inhibition of growth, such as root and shoot elongation, compared to untreated controls. researchgate.net Some 3-aryl-1-[2-(aryloxy)propanoyl]imidazolidine-2,4-diones have shown excellent herbicidal activity against both types of model plants. researchgate.net Similarly, esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have demonstrated good herbicidal activity against species like Zea mays and Arabidopsis thaliana. nih.gov The phytocidal effects can vary based on the specific chemical structure of the derivative. researchgate.net
Table 3: Herbicidal Activity of Selected Imidazolidinedione Derivatives
| Compound Type | Test Organism | Concentration | Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one ester (Compound 6-16) | Stellaria media | 1,000 g/ha | 60% efficacy | nih.gov |
| 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one ester (Compound 6-28) | Echinochloa crus-galli | 1,000 g/ha | 50% efficacy | nih.gov |
| Acylthiourea derivatives with hydantoin (Compound 7l) | Brassica campestris | Not Specified | 91% | researchgate.net |
| Acylthiourea derivatives with hydantoin (Compound 8o) | Brassica campestris | Not Specified | 100% (greenhouse) | researchgate.net |
The insecticidal potential of imidazolidine derivatives is also an area of active research. These compounds are often structurally related to established classes of insecticides like neonicotinoids. nih.govresearchgate.net Screening for insecticidal activity involves testing against economically significant pest species. For example, the activity of imidazolidine derivatives has been examined against the 4th larval instar of Spodoptera littoralis (cotton leafworm). researchgate.net The evaluation includes assessing mortality rates and feeding inhibition effects. researchgate.net While some imidazolidine derivatives showed low mortality, compounds like 5,5-diphenyl imidazolidin-2,4-dione exhibited significant feeding inhibition. researchgate.net Other research has focused on designing novel imidazolidine-related compounds to target pests like aphids (Aphis craccivora) and planthoppers (Sogatella furcifera). nih.gov The potency is often expressed as the LC50 value, the concentration required to kill 50% of the test insects. nih.gov
Table 4: Insecticidal Activity of Selected Imidazolidine-Related Compounds
| Compound | Pest Species | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 5,5-diphenyl imidazolidin-2,4-dione | Spodoptera littoralis | LC50 (Mortality) | 867.3 µg/ml | researchgate.net |
| 5,5-diphenyl imidazolidin-2,4-dione | Spodoptera littoralis | EC50 (Feeding Inhibition) | 31.78 µg/ml | researchgate.net |
| Imidazopyridine mesoionic (Compound C6) | Sogatella furcifera | LC50 | 10.5 µg/mL | nih.gov |
| Imidazopyridine mesoionic (Compound C6) | Aphis craccivora | LC50 | 2.09 µg/mL | nih.gov |
Investigations into Antioxidant and Immunomodulatory Effects of Related Compounds
Derivatives of imidazolidinedione and structurally related heterocyclic compounds have been investigated for their potential to modulate biological processes, including oxidative stress and immune responses.
The antioxidant activity of these compounds is assessed by their ability to scavenge free radicals. nih.gov A series of flavonyl-2,4-imidazolidinedione derivatives were tested for their capacity to scavenge oxygen free radicals such as the superoxide anion radical (O2•−), the hydroxyl radical (HO•), and the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov Various analytical techniques, including chemiluminescence and electron paramagnetic resonance, are used to evaluate this scavenging activity. nih.gov While the effects on superoxide radicals can vary, many imidazolidinedione derivatives have been shown to effectively scavenge hydroxyl and DPPH radicals. nih.gov Phenolic derivatives of the related thiazolidine-2,4-dione scaffold have also been shown to be potent radical scavengers and electron donors, with activity sometimes comparable to reference antioxidants. mdpi.com
Immunomodulatory drugs (IMiDs), which are analogues of thalidomide, represent a class of compounds known for their pleiotropic effects on the immune system. nih.gov These effects include anti-inflammatory actions, modulation of cytokine production, and co-stimulation of T cells and Natural Killer (NK) cells. nih.gov While not directly imidazolidinediones, the study of IMiDs provides a framework for understanding how small molecules can exert complex immunomodulatory effects. nih.govyoutube.com These compounds can disrupt the interaction between tumor cells and their microenvironment, which is a key mechanism in their anti-myeloma activity. nih.gov
Table 5: Antioxidant Activity of Imidazolidinedione and Related Derivatives
| Compound Type | Assay | Scavenging Activity (%) | Reference |
|---|---|---|---|
| Flavonyl-imidazolidinedione derivatives | Hydroxyl Radical (HO•) | 30-68% | nih.gov |
| Flavonyl-imidazolidinedione derivatives | DPPH Radical | 25-96% | nih.gov |
| Phenolic thiazolidine-2,4-dione (Compound 5f) | DPPH Radical | Potent activity, comparable to reference antioxidants | mdpi.com |
| Phenolic thiazolidine-2,4-dione (Compound 5l) | ABTS Radical | Highest activity in the series tested | mdpi.com |
Q & A
Q. What are the established synthetic routes for 1-(3-Iodophenyl)-2,4-imidazolidinedione, and what key reaction conditions are required for optimal yield?
- Methodological Answer : The synthesis can be adapted from methods used for structurally related 2,4-imidazolidinedione derivatives. A two-step approach is recommended:
Condensation Reaction : React 1-aminohydantoin with 3-iodobenzaldehyde under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate. This mirrors the synthesis of dantrolene, where 5-(4-nitrophenyl)-2-furancarboxaldehyde is condensed with 1-aminohydantoin .
Cyclization : Promote ring closure using a dehydrating agent (e.g., POCl₃) or heat. For solid-phase synthesis, Merrifield resin can immobilize intermediates, simplifying purification .
- Key Conditions : Maintain anhydrous conditions, use catalytic acid (e.g., p-toluenesulfonic acid), and optimize reaction time (typically 12–24 hours) to minimize side products. Purify via column chromatography or recrystallization (yield: 50–70%) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm the aromatic protons of the 3-iodophenyl group (δ 7.2–8.0 ppm) and imidazolidinedione ring protons (δ 4.0–5.5 ppm). ¹³C NMR will show the carbonyl carbons (δ 170–180 ppm) and iodinated aromatic carbons .
- Infrared Spectroscopy (IR) : Detect carbonyl stretching vibrations (1650–1750 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (M⁺) at m/z 317.97 (C₉H₆IN₂O₂⁺). LC-MS can assess purity (>95%) .
Q. What pharmacological targets or mechanisms are hypothesized for 2,4-imidazolidinedione derivatives, and how might the 3-iodophenyl substituent influence bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Nitrofurantoin derivatives (e.g., 1-[(5-nitrofurfurylidene)amino]-2,4-imidazolidinedione) inhibit bacterial nitroreductases, suggesting the iodophenyl variant may target similar enzymes .
- Antiarrhythmic Potential : Azimilide, a Class III antiarrhythmic agent with a 2,4-imidazolidinedione core, blocks potassium channels. The 3-iodophenyl group’s electron-withdrawing effects may enhance binding to ion channels .
- Structural Influence : Iodine’s large atomic radius and lipophilicity could improve membrane permeability compared to chloro/bromo analogs, as seen in bromochlorinated imidazolidinediones .
Advanced Research Questions
Q. In optimizing the synthesis of this compound, how can researchers address low yields caused by competing side reactions during imidazolidinedione ring formation?
- Methodological Answer :
- Side Reaction Mitigation : Competing oxidation of the hydrazone intermediate can be suppressed by using inert atmospheres (N₂/Ar) and avoiding excess acid.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- Purification : Employ solid-phase extraction (SPE) with C18 cartridges or preparative HPLC to isolate the target compound from byproducts like unreacted aldehyde or dimerized species .
Q. How should conflicting data regarding the stability of this compound under varying pH conditions be systematically investigated?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm .
- Degradation Pathway Analysis : Use LC-MS/MS to identify breakdown products. For example, acidic conditions may hydrolyze the imidazolidinedione ring, while alkaline conditions could deiodinate the aromatic group.
- Computational Modeling : Density Functional Theory (DFT) calculations predict bond dissociation energies (BDEs) to identify labile sites (e.g., C–I bond) .
Q. What computational chemistry approaches are suitable for predicting the binding affinity of this compound derivatives to therapeutic targets like ion channels or microbial enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to potassium channels (e.g., hERG) or bacterial nitroreductase (PDB: 4URO). The iodine atom’s van der Waals interactions may enhance binding pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Develop a model using descriptors like logP, polar surface area (PSA), and Hammett constants (σ) to correlate substituent effects (e.g., iodine vs. nitro groups) with activity .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes for 100 ns to assess stability of binding modes and identify critical residue interactions (e.g., hydrogen bonds with Arg or Lys residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
